

A Comparative Guide to Selective GPR55 Agonists: ML-184 and Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML-184

Cat. No.: B1668996

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The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of physiological and pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders.[1] This has spurred the development of selective agonists to probe its function and therapeutic potential. This guide provides an objective comparison of the selective GPR55 agonist **ML-184** with other notable selective agonists, supported by experimental data, detailed protocols, and pathway visualizations.

Performance Comparison of Selective GPR55 Agonists

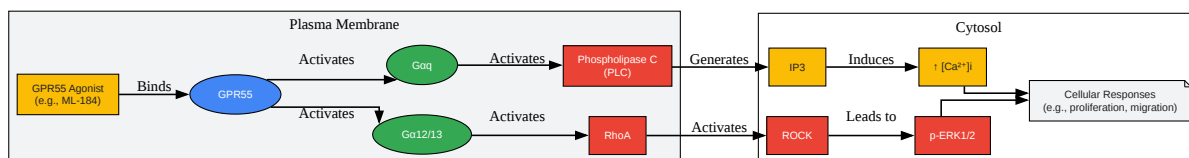
The following table summarizes the quantitative data for **ML-184** and other selective GPR55 agonists based on their potency (EC50 or Ki) and selectivity against other relevant receptors, primarily the cannabinoid receptors CB1 and CB2, and in some cases, GPR35. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Compound	Type	GPR55 Potency (EC50/Ki)	Selectivity	Reference Assay	Source
ML-184	Piperazine	250 nM (EC50)	>100-fold vs. GPR35, CB1, CB2	β -arrestin recruitment	[2]
263 nM (EC50)	>120-fold vs. GPR35 (antagonist); >83-fold vs. CB1 (antagonist); >57-fold vs. CB2 (antagonist); >120-fold vs. all three as agonists	β -arrestin recruitment	[3] [4]		
ML-185	Tricyclic triazoloquinoli ne	658 nM (EC50)	>48-fold vs. GPR35, CB1, CB2 (agonist and antagonist)	β -arrestin recruitment	[3] [4]
ML-186	Morpholinosu lfonylphenyla mide	305 nM (EC50)	>100-fold vs. GPR35, CB1, CB2 (agonist and antagonist)	β -arrestin recruitment	[3] [4]
O-1602	Cannabidiol analog	13 nM (EC50)	>30,000 nM vs. CB1, CB2	GTPyS binding	[5] [6]
~2 nM (EC50)	No effect on CB1/CB2	GTPyS binding	[7]		

Novel 3-benzylquinolin-2(1H)-one derivatives (e.g., compound 1)	Quinolinone	1.8 nM (Ki)	High selectivity over CB1 and CB2	Radioligand binding	[1]
15 nM (EC50)	Full agonist	p-ERK activation	[1]		
LPI (Lysophosphatidylinositol)	Endogenous lipid	1.2 μM (EC50)	Not selective	β-arrestin recruitment	[3] [4]
AM251	Pyrazole	9.6 μM (EC50)	Not selective (CB1 inverse agonist)	β-arrestin recruitment	[3] [4]
SR141716A (Rimonabant)	Pyrazole	3.9 μM (EC50)	Not selective (CB1 inverse agonist)	β-arrestin recruitment	[3] [4]

GPR55 Signaling Pathway

Activation of GPR55 by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gαq and Gα12/13 proteins. This coupling leads to the activation of two main downstream pathways: the Phospholipase C (PLC) pathway and the RhoA pathway.



β -Arrestin Recruitment Assay Workflow

1. Plate cells expressing GPR55 and β -arrestin-GFP

2. Add GPR55 agonist (e.g., ML-184)

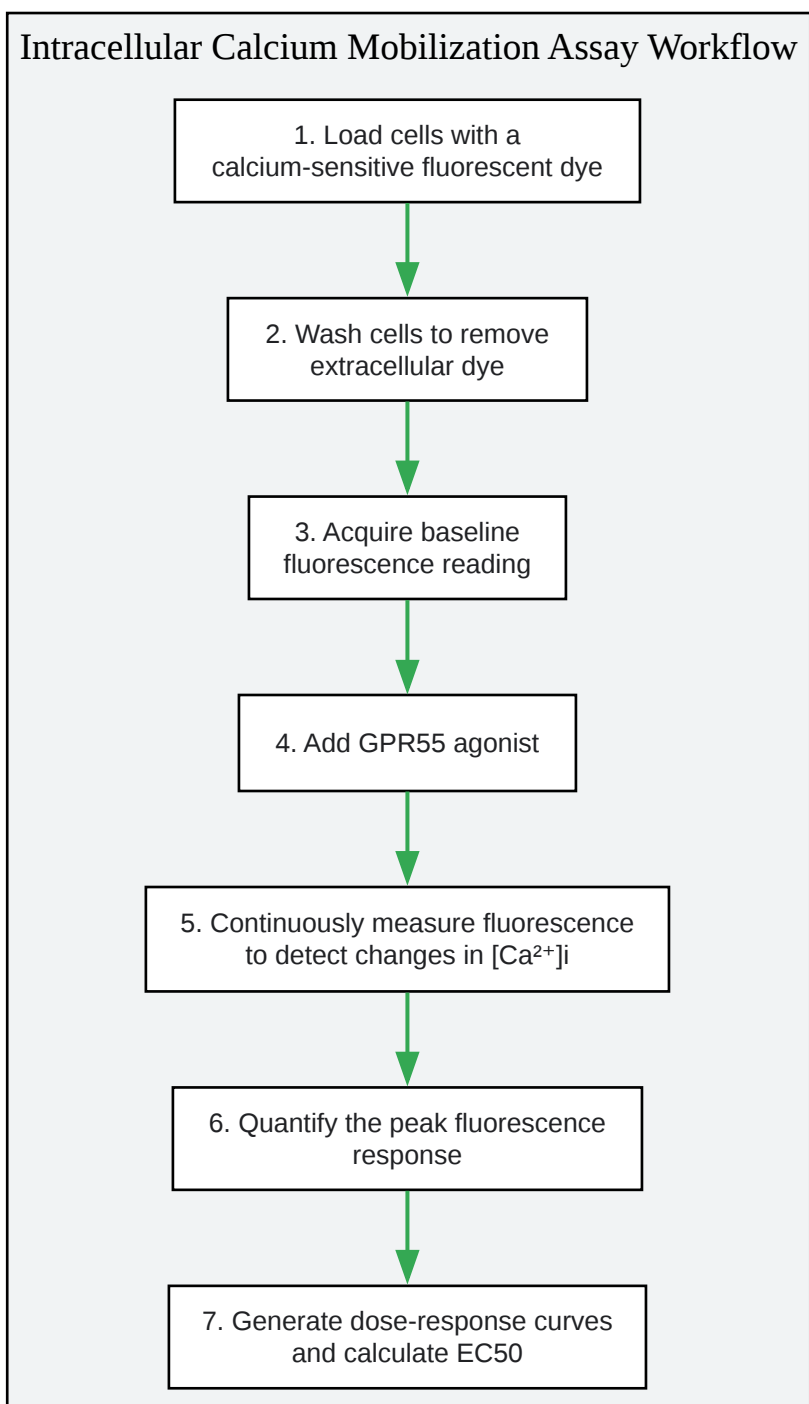
3. Incubate at 37°C

4. Fix cells

5. Acquire images using high-content imaging system

6. Quantify β -arrestin translocation (spot formation per cell)

7. Generate dose-response curves and calculate EC₅₀



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